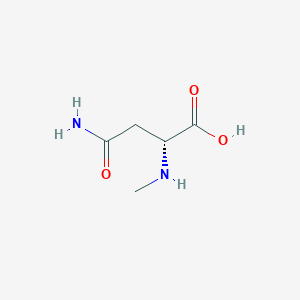

H-N-Me-D-Asn-OH

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-4-amino-2-(methylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-7-3(5(9)10)2-4(6)8/h3,7H,2H2,1H3,(H2,6,8)(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSMPSPTFDIWRQ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

solubility profile of H-N-Me-D-Asn-OH in organic solvents

An In-depth Technical Guide to the Solubility Profile of H-N-Me-D-Asn-OH in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their bioavailability and successful formulation. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of H-N-Me-D-Asn-OH (N-methyl-D-asparagine), a derivative of the amino acid asparagine. While specific experimental solubility data for H-N-Me-D-Asn-OH in a wide range of organic solvents is not extensively available in public literature, this document outlines the fundamental principles governing its solubility. Furthermore, it provides a detailed, field-proven experimental protocol for researchers and drug development professionals to accurately determine this crucial physicochemical property.

Introduction: The Significance of N-Methyl-D-asparagine and its Solubility

N-methylated amino acids are of significant interest in medicinal chemistry. The introduction of a methyl group to the nitrogen atom can profoundly impact a peptide's conformational properties, metabolic stability, and membrane permeability, often leading to improved oral bioavailability.[1] H-N-Me-D-Asn-OH, or N-methyl-D-asparagine, is an amino acid derivative with potential applications in the synthesis of peptidomimetics and other therapeutic agents.

A thorough understanding of the solubility profile of H-N-Me-D-Asn-OH in various organic solvents is paramount for several stages of drug development:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is crucial for achieving high yields and purity.

-

Formulation: The choice of excipients and the development of suitable dosage forms, such as oral solutions, injectables, or topical preparations, are dictated by the API's solubility.

-

Preclinical and Clinical Studies: Understanding solubility is essential for designing in vitro and in vivo experiments, as it directly influences the drug's dissolution rate and subsequent absorption.

This guide will first delve into the theoretical underpinnings of H-N-Me-D-Asn-OH's solubility, followed by a practical, step-by-step methodology for its experimental determination.

Theoretical Framework for the Solubility of H-N-Me-D-Asn-OH

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules. H-N-Me-D-Asn-OH possesses a variety of functional groups that dictate its solubility behavior:

-

Zwitterionic Nature: Like other amino acids, H-N-Me-D-Asn-OH can exist as a zwitterion, with a positively charged amino group (-NH2+CH3-) and a negatively charged carboxyl group (-COO-). This ionic character generally leads to higher solubility in polar solvents, particularly water.[2][3][4]

-

Hydrogen Bonding: The presence of the primary amide (-CONH2), the carboxyl group, and the secondary amine allows for extensive hydrogen bonding, both as a donor and an acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, water) are therefore expected to be effective at solvating this molecule.

-

Polarity: The molecule has a significant polar surface area due to the oxygen and nitrogen atoms. This contributes to its affinity for polar solvents.

-

N-Methyl Group: The methyl group attached to the alpha-amino nitrogen slightly increases the molecule's lipophilicity compared to its non-methylated counterpart, D-asparagine. This may lead to a modest increase in solubility in less polar organic solvents.[1]

Based on these structural features, we can predict the general solubility profile of H-N-Me-D-Asn-OH across different classes of organic solvents.

Illustrative Solubility Profile of H-N-Me-D-Asn-OH

The following table provides an expected qualitative solubility profile based on the theoretical principles discussed. It is crucial to note that these are predictions and must be confirmed by experimental data.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding and solvating the zwitterionic form of the amino acid. |

| Polar Aprotic | DMSO, DMF, NMP | Moderate to High | High polarity and ability to accept hydrogen bonds can disrupt the crystal lattice of the solid. The solubility of D-aspartic acid is notably high in DMF and NMP.[5] |

| Slightly Polar | Acetone, Ethyl Acetate | Low to Very Low | Limited ability to form strong interactions with the polar and ionic functional groups of H-N-Me-D-Asn-OH. |

| Nonpolar | Hexane, Toluene | Very Low/Insoluble | The significant difference in polarity between the solvent and the solute results in very weak intermolecular interactions. |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[5][6]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of H-N-Me-D-Asn-OH.

Caption: Isothermal shake-flask method for solubility determination.

Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of H-N-Me-D-Asn-OH in a selected organic solvent at a constant temperature.

Materials:

-

H-N-Me-D-Asn-OH (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Isothermal shaker bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid H-N-Me-D-Asn-OH to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[6] A preliminary time-to-equilibrium study can be conducted to determine the optimal shaking duration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.

-

Immediately dilute the collected aliquot with a known volume of a suitable solvent (typically the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of H-N-Me-D-Asn-OH.

-

A standard calibration curve should be prepared using known concentrations of H-N-Me-D-Asn-OH to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be consistent at the later time points.

-

Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by XRPD) to confirm that no phase transformation or solvate formation has occurred during the experiment.

-

Replicates: Running multiple replicates for each solvent provides a measure of the experimental variability and increases confidence in the results.

Conclusion

While specific, publicly available data on the solubility of H-N-Me-D-Asn-OH in organic solvents is scarce, a strong theoretical framework based on its molecular structure allows for a predictive understanding of its solubility profile. This guide has outlined the key molecular features that will govern its solubility and has provided a robust, step-by-step experimental protocol for its accurate determination. By following the detailed methodology presented, researchers and drug development professionals can generate the critical data needed to advance the synthesis, formulation, and preclinical development of therapeutic candidates incorporating this important N-methylated amino acid.

References

- Lab (1): Qualitative tests of amino acids. (n.d.).

- Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. (2021). RSC Publishing.

- Experiment-4: Qualitative determination of Amino acids. (n.d.). CUTM Courseware.

- N-Methyl-L-asparagine. (n.d.). PubChem.

- Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. (2021). Frontiers in Molecular Biosciences.

- New experimental melting properties as access for predicting amino-acid solubility. (n.d.). PMC.

- N-Methyl-L-aspartic acid Properties. (2025). EPA CompTox Chemicals Dashboard.

- Methods for syntheses of N-methyl-DL-aspartic acid deriv

- H-N-Me-D-Asn-OH. (n.d.). PubChem.

- N-Methyl-D-aspartic acid. (n.d.). Wikipedia.

- CAS 7175-34-0: N-Methyl-L-asparagine. (n.d.). CymitQuimica.

- N-Methyl-D-aspartic acid. (n.d.). Grokipedia.

- H-N-Me-Ala-OH. (n.d.). MedChemExpress.

- Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,3-dicarboxylic acid, and related phosphonic and carboxylic acids. (n.d.). PubMed.

- Improved and Large-Scale Synthesis of N-methyl-D-aspartic Acid. (2015).

- The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).

- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.

- Solubility of d-Aspartic Acid in Several Neat Solvents: Determination, Modeling, and Solvent Effect Analysis. (2019).

- Boc-D-Asn-OH. (n.d.). Sigma-Aldrich.

- FMoc-N-Me-Asn(trt)-OH. (n.d.). ChemicalBook.

- Fmoc-Asn(Trt)-OH. (n.d.). Peptides.

Sources

- 1. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. CAS 7175-34-0: N-Methyl-L-asparagine | CymitQuimica [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

An In-depth Technical Guide to the Role of H-N-Me-D-Asn-OH in Inducing β-Turn Secondary Structures

Abstract

In the landscape of peptidomimetics and rational drug design, the strategic introduction of conformational constraints is paramount for transforming flexible peptides into potent, stable, and selective therapeutic agents.[1][2] This guide delves into the core principles governing the induction of β-turn secondary structures by the specifically modified amino acid, H-N-Me-D-Asn-OH (N-methyl-D-asparagine). We will dissect the synergistic effects of N-methylation and D-chirality on the peptide backbone, providing a robust theoretical framework. This is followed by detailed, field-proven experimental protocols for the synthesis of peptides incorporating this residue and their subsequent biophysical characterization using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage this powerful peptidomimetic strategy.

Introduction: The Significance of the β-Turn and the Need for Conformational Control

Peptides are crucial signaling molecules, but their therapeutic potential is often hampered by proteolytic instability and conformational flexibility, which leads to poor receptor affinity.[3] Secondary structures, such as the β-turn, are fundamental motifs that govern molecular recognition and biological activity.[4] A β-turn is a region of a peptide involving four amino acid residues (designated i, i+1, i+2, and i+3) where the polypeptide chain reverses its direction.[5] This compact fold is stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3.

The ability to engineer and stabilize β-turns is a key strategy in drug discovery, enabling the design of molecules that can mimic the bioactive conformation of a native peptide ligand or disrupt pathological protein-protein interactions (PPIs).[1][4] The incorporation of non-natural amino acids is a powerful method to achieve this. This guide focuses on H-N-Me-D-Asn-OH, a residue that combines two potent conformational-directing modifications: N-methylation and D-configuration.

Core Principles: How H-N-Me-D-Asn-OH Induces β-Turns

The remarkable ability of N-methyl-D-asparagine to promote β-turns stems from a combination of steric and electronic effects that severely restrict the allowable conformational space of the peptide backbone.

The Role of D-Configuration

The incorporation of a D-amino acid at the i+1 or i+2 position of a turn sequence is a classic strategy for stabilizing specific turn types, particularly type I' and II' β-turns. The altered stereochemistry at the α-carbon forces the peptide backbone into dihedral angles (φ, ψ) that are energetically unfavorable for L-amino acids but are characteristic of these reverse turns.

The Impact of N-Methylation

N-methylation, the substitution of the amide proton with a methyl group, introduces significant conformational constraints:

-

Elimination of Hydrogen Bonding: The absence of the amide proton prevents it from acting as a hydrogen bond donor, which can disrupt helical or sheet structures and favor turn formation.[3]

-

Steric Hindrance: The methyl group sterically hinders rotation around the C(i-1)-N(i) bond (φ angle) and the N(i)-Cα(i) bond. This restricts the available Ramachandran space, guiding the peptide into a more defined conformation.[6][7]

-

Cis/Trans Isomerization: N-methylation can influence the energy barrier for cis-trans isomerization of the peptide bond, although the trans conformation is generally still favored.[8]

The Synergistic Effect

When combined in H-N-Me-D-Asn-OH, these two modifications work in concert. Research has shown that the N-methylation of heterochiral amino acids (e.g., a D-amino acid in an L-peptide sequence) can effectively nucleate β-sheet and β-hairpin conformations without requiring a more rigid constraint like a proline residue.[9][10] An N-methylated D-amino acid at the i+1 or i+2 position creates strong steric and torsional strain that is most readily relieved by the adoption of a tight turn structure, often a type II' β-turn.[11]

The asparagine side chain, with its hydrogen bonding capability, can further stabilize the turn structure through interactions with adjacent residues or the peptide backbone.

Caption: Mechanism of β-turn induction by H-N-Me-D-Asn-OH.

Synthetic Strategies and Considerations

The incorporation of N-methylated amino acids into peptides via Solid-Phase Peptide Synthesis (SPPS) requires optimized protocols to overcome the steric hindrance they present.

Synthesis of Fmoc-N-Me-D-Asn(Trt)-OH

The building block itself must first be synthesized. A common and efficient route involves the N-methylation of the protected D-asparagine precursor.

Protocol: Synthesis via o-NBS Protection

-

Protection: Start with commercially available Fmoc-D-Asn(Trt)-OH. The side-chain trityl (Trt) group is crucial to prevent side reactions.

-

Sulfonylation: Activate the free amine of a D-Asn(Trt) methyl ester with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base like collidine.[12]

-

Methylation: Methylate the resulting sulfonamide using conditions such as dimethyl sulfate and DBU, or under Mitsunobu conditions.[12][13]

-

Ester Cleavage: Saponify the methyl ester. Using LiI in refluxing ethyl acetate is an effective method that minimizes racemization.[13]

-

o-NBS Deprotection: Remove the o-NBS group using a thiol, such as thiophenol, with a base like potassium carbonate.[13]

-

Fmoc Protection: Protect the newly formed N-methyl amine with Fmoc-OSu to yield the final building block ready for SPPS.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Coupling an amino acid to an N-methylated residue is particularly challenging due to the steric bulk of the secondary amine. Powerful coupling reagents are required.

Protocol: SPPS using HATU

-

Resin: Standard Rink Amide or Wang resin, depending on the desired C-terminus.

-

Standard Cycles:

-

Fmoc Deprotection: Treat resin with 20% 4-methylpiperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

-

-

Coupling to the N-Methyl Residue (Critical Step):

-

Pre-activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF. Add DIEA (8 eq). Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated mixture to the deprotected N-methylated peptide-resin. Allow the reaction to proceed for 2-4 hours. Double coupling may be necessary.

-

Monitoring: Use a qualitative test like the bromophenol blue test, as the ninhydrin test will not work on the secondary amine.[14]

-

-

Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification: Purify the crude peptide using reverse-phase HPLC.

Biophysical Characterization of the Induced β-Turn

Confirming the presence and defining the geometry of the induced β-turn requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining three-dimensional structures of peptides in solution. A series of 2D NMR experiments are required.

Protocol: NMR Structural Analysis

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, DMSO-d₆, or CD₃OH) at a concentration of 1-5 mM.

-

Data Acquisition: Acquire a set of 2D NMR spectra at a standard temperature (e.g., 298 K) on a high-field spectrometer (≥ 600 MHz).

-

TOCSY: To assign spin systems to specific amino acid types.

-

NOESY/ROESY: To identify through-space correlations. The Nuclear Overhauser Effect (NOE) is distance-dependent (~1/r⁶) and is the primary source of structural constraints.[15] Key NOEs for a β-turn include:

-

¹H-¹³C HSQC/HMBC: To aid in resonance assignment, particularly of the backbone and Cβ carbons.

-

-

Data Analysis:

-

Assignments: Sequentially assign all proton resonances using the TOCSY and NOESY spectra.

-

Constraint Generation: Identify and classify NOE cross-peaks as strong, medium, or weak, and convert them into upper distance bounds (e.g., <2.8 Å, <3.5 Å, <5.0 Å).

-

Structure Calculation: Use the distance constraints in a molecular dynamics or simulated annealing program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the NMR data.

-

| Key NMR Observables for β-Turn Identification | Typical Finding | Interpretation |

| NOE: dαN(i+1, i+2) | Strong intensity | Short distance between CαH of residue i+1 and NH of residue i+2. |

| NOE: dNN(i+2, i+3) | Medium to Strong | Short distance between NH of residue i+2 and NH of residue i+3.[16] |

| NOE: dαN(i+2, i+3) | Strong intensity | Characteristic of Type II/II' turns.[16] |

| ³J(HN,Hα) Coupling Constant | Varies by position | Provides information on the φ dihedral angle. |

| Chemical Shift Index (CSI) | Upfield/Downfield shifts | Deviations from random coil shifts for Cα, Cβ, and Hα can indicate secondary structure.[17][18] |

| Temperature Coefficients | Small value for NH(i+3) | Indicates the amide proton is shielded from the solvent, likely due to H-bonding.[16] |

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides a rapid, low-resolution assessment of the overall secondary structure content of a peptide in solution.[19] While α-helices and β-sheets have highly characteristic spectra, the spectra for β-turns can be more varied.[20][21][22]

Protocol: CD Spectral Analysis

-

Sample Preparation: Prepare the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of ~50-100 µM. The buffer must be transparent in the far-UV region.

-

Data Acquisition:

-

Use a quartz cuvette with a short path length (e.g., 1 mm).

-

Scan from ~260 nm to 190 nm.

-

Acquire multiple scans and average them to improve the signal-to-noise ratio.

-

Acquire a spectrum of the buffer alone for baseline correction.

-

-

Data Analysis:

-

Convert the raw data (millidegrees) to Molar Residue Ellipticity [θ].

-

Compare the resulting spectrum to reference spectra. A classic Type II β-turn often shows a negative band near 225-230 nm and a positive band near 205 nm, though this can be highly sequence-dependent.[23]

-

Perform thermal melts by monitoring the CD signal at a specific wavelength while increasing temperature to assess the stability of the fold.[19]

-

Caption: Experimental workflow for β-turn characterization.

Conclusion and Future Outlook

The use of H-N-Me-D-Asn-OH represents a sophisticated and powerful strategy for inducing and stabilizing β-turn conformations in peptides. The synergistic combination of N-methylation and D-chirality provides a robust conformational lock, pre-organizing the peptide backbone into a bioactive turn structure. This approach not only enhances affinity for biological targets but also improves crucial pharmacokinetic properties like enzymatic stability.[3] By following the detailed synthetic and analytical protocols outlined in this guide, researchers can confidently employ N-methyl-D-asparagine as a key tool in the rational design of next-generation peptide-based therapeutics and chemical probes.

References

- Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. RSC Publishing.

- Engineering β-sheets employing N-methylated heterochiral amino acids. RSC Publishing. Published April 21, 2016.

- Engineering β-sheets employing N-methylated heterochiral amino acids. PMC.

- Peptidomimetics of Beta-Turn Motifs Library. ChemDiv.

- How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Creative Biostructure. Published July 8, 2025.

- Quantitative analysis of cyclic beta-turn models. PMC.

- Circular dichroism of beta turns in peptides and proteins. PubMed. Published November 14, 1978.

- Backbone N-methylation of peptides. SSRN.

- (PDF) Characterization of β-turns by electronic circular dichroism spectroscopy: A coupled molecular dynamics and time-dependent density functional theory computational study. ResearchGate. Published September 22, 2020.

- Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. Published May 20, 2005.

- Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. Published November 2, 2022.

- Identification of helix capping and β-turn motifs from NMR chemical shifts. PMC - NIH. Published June 2, 2012.

- Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Aapptec.

- β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase. RSC Publishing. Published December 15, 2015.

- Synthesis of N-Alkyl Amino Acids. Monash University.

- Protein NMR.Secondary Structure.Beta Turn. IMSERC.

- N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. Published September 3, 2025.

- Peptidomimetics open new opportunities in drug discovery. EurekAlert!. Published June 7, 2024.

- Peptidomimetics, a synthetic tool of drug discovery. PMC - NIH.

- N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. Published September 23, 2025.

- peptide nmr. University of Zurich.

- Chemical shift patterns for five types of β -turns. For all.... ResearchGate.

- Conformational Analysis of Peptides Containing α-Methyl-Aspartic Acid: A Comparative Guide. Benchchem.

- Beta-peptides: twisting and turning. PubMed.

- D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI. Published April 27, 2023.

- Synthesis of Conformationally Restricted β-Turn Mimics. Radboud Repository.

- Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Semantic Scholar.

- (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. Published October 10, 2008.

- Bottom-up design of peptide shapes in water using oligomers of N-methyl-L/D-alanine. RSC Publishing. Published May 2, 2025.

- A Comparative Guide to N-Methylleucine and Proline Conformational Constraints in Peptides. Benchchem.

Sources

- 1. wjarr.com [wjarr.com]

- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]

- 5. β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03493K [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Engineering β-sheets employing N-methylated heterochiral amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchmgt.monash.edu [researchmgt.monash.edu]

- 14. peptide.com [peptide.com]

- 15. chem.uzh.ch [chem.uzh.ch]

- 16. Protein NMR.Secondary Structure.Beta Turn [imserc.northwestern.edu]

- 17. Identification of helix capping and β-turn motifs from NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Quantitative analysis of cyclic beta-turn models - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Thermodynamic & Kinetic Stability of N-Me-D-Asn Peptides

The following technical guide details the thermodynamic and structural stability profile of peptides containing the N-methyl-D-asparagine (N-Me-D-Asn) motif.

Executive Summary

The incorporation of H-N-Me-D-Asn-OH (N-methyl-D-asparagine) into peptide sequences represents a high-impact strategy for overcoming the two primary failure modes of peptide therapeutics: conformational entropy (lack of binding affinity) and proteolytic susceptibility (short half-life).

This residue acts as a "structural anchor." By combining the steric restrictions of N-methylation with the reverse stereochemistry of the D-enantiomer, this motif forces the peptide backbone into highly specific turn geometries—most notably the Type II’

Part 1: Structural Dynamics & Conformational Thermodynamics

The "Entropic Pre-organization" Effect

In standard L-peptides, the unfolded state is highly flexible (high entropy). Binding to a target requires a massive loss of entropy (

The N-Me-D-Asn residue mitigates this penalty through entropic pre-organization :

-

N-Methylation: The methyl group at the backbone nitrogen introduces steric clash with the side chain and the preceding carbonyl, severely restricting the allowed

and -

D-Stereochemistry: Inverts the Ramachandran preferences, destabilizing

-helical or extended

Thermodynamic Result: The "unfolded" state of an N-Me-D-Asn peptide is already partially folded. The entropic cost to adopt the bioactive conformation is reduced, leading to a more favorable

The cis/trans Isomerization Equilibrium

Unlike standard amide bonds, which overwhelmingly favor the trans isomer (

-

Standard Peptide: trans:cis ratio > 99:1.

-

N-Me Peptide: trans:cis ratio can approach 3:1 or even 1:1 depending on solvent and sequence.

Implication: In cyclic peptides, N-Me-D-Asn is often used to lock a cis-peptide bond required for tight turn radii. In linear peptides, it may introduce conformational heterogeneity (multiple peaks in HPLC/NMR) unless constrained by flanking residues.

Visualization: The Stability Landscape

The following diagram illustrates how N-Me-D-Asn alters the energy landscape of peptide folding.

Caption: N-Me-D-Asn lowers the entropic barrier to folding, stabilizing the bioactive state.

Part 2: Chemical Stability & Degradation Kinetics

Proteolytic Resistance (The Primary Benefit)

The N-methyl group acts as a steric shield against proteases.[1]

-

Mechanism: Proteases (e.g., chymotrypsin, pepsin) require hydrogen bonding with the backbone amide proton (NH) to orient the scissile bond. N-methylation removes this proton and physically blocks the enzyme's active site.

-

D-Enantiomer Effect: Most mammalian proteases are stereoselective for L-amino acids. The D-configuration renders the bond effectively "invisible" to these enzymes.

The Deamidation Risk (The Critical Liability)

Asparagine (Asn) is chemically unstable, prone to deamidation via a succinimide intermediate, resulting in Asp or isoAsp.[2][3]

-

The Mechanism: The backbone nitrogen of the n+1 residue attacks the side-chain carbonyl of Asn (

).[3] -

Effect of H-N-Me-D-Asn-OH:

-

N-Methylation of Asn (

): The methyl group is on the preceding nitrogen. It does not chemically block the nucleophilic attack from the next ( -

D-Configuration: D-Asn deamidates to form D-succinimide.[4] While the rate is often comparable to L-Asn, the resulting D-isoAsp/D-Asp mixture is biologically distinct.

-

Mitigation: If the n+1 residue is bulky or also N-methylated, deamidation is virtually eliminated. If only the Asn is modified, deamidation remains a risk that must be monitored.

-

Table 1: Comparative Stability Profile

| Parameter | Standard L-Asn Peptide | N-Me-D-Asn Peptide | Improvement Mechanism |

| Proteolytic Half-life | Minutes to Hours | Hours to Days | Steric shielding + Stereochemical mismatch |

| Conformational Entropy | High (Flexible) | Low (Rigid) | |

| Deamidation Risk | High ( | Moderate/Variable | Conformational steering (does not chemically block) |

| Membrane Permeability | Low | High | Removal of H-bond donor + Lipophilicity |

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol: Accelerated Degradation Profiling

To determine the thermodynamic stability of the N-Me-D-Asn residue against deamidation and hydrolysis.

Materials:

-

Peptide stock (1 mg/mL in H2O).

-

Stress Buffer: 50 mM Ammonium Bicarbonate, pH 8.5 (promotes deamidation).

-

LC-MS (High Resolution).

Workflow:

-

Preparation: Dilute peptide to 100 µM in Stress Buffer.

-

Incubation: Split into three aliquots:

- (Control, freeze immediately).

- @ 37°C.

- @ 60°C (Accelerated).

-

Analysis: Inject 10 µL onto RP-HPLC (C18 column).

-

Gradient: 5-60% ACN over 20 mins.

-

-

Validation Criteria:

-

Deamidation: Look for peak shift (+0.984 Da mass increase is usually not visible; look for +1 Da mass shift in isotopic envelope or separation of deamidated species which usually elute earlier). Correction: Deamidation is Asn (-NH2)

Asp (-OH).[3] Mass change is +0.984 Da.[2] -

Isomerization: Look for peak broadening or splitting (D-Asp vs D-isoAsp).

-

Protocol: Variable Temperature CD (Melting Curves)

To measure the conformational stability (

Workflow:

-

Dissolve peptide in 10 mM Phosphate Buffer (pH 7.4).

-

Acquire CD spectra (190–260 nm) at 5°C intervals from 5°C to 95°C.

-

Data Interpretation:

-

Stable Turn: Characteristic minima at ~205 nm (Type II') or ~220 nm.

-

Isodichroic Point: Presence indicates a two-state transition (Folded

Unfolded). Lack of an isodichroic point suggests complex dynamics (e.g., cis/trans isomerization).

-

Visualization: Experimental Workflow

Caption: Parallel workflow for assessing chemical integrity and conformational rigidity.

Part 4: Synthesis & Handling

Note: The thermodynamic benefits are only realized if the peptide is synthesized correctly.

-

Coupling Difficulty: The N-methyl group on the growing chain creates massive steric hindrance for the incoming amino acid.

-

Solution: Use high-efficiency coupling reagents like HATU or COMU with HOAt .

-

Protocol: Double coupling (2 x 2h) is mandatory.

-

-

Racemization: N-methylated amino acids are prone to racemization during activation (forming oxazolonium ions).

-

Control: Use base-free activation (e.g., DIC/Oxyma) or minimize base (DIPEA) exposure time.

-

-

Building Block: Use Fmoc-N-Me-D-Asn(Trt)-OH . The Trityl (Trt) protection on the side chain is essential to prevent dehydration of the Asn side chain into a nitrile during activation.

References

-

Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link

-

Kessler, H. (1982). "Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie International Edition. Link

-

Robinson, N. E., & Robinson, A. B. (2001). "Deamidation of Human Proteins." Proceedings of the National Academy of Sciences. Link

-

Di Gioia, M. L., et al. (2016). "N-Methylated Amino Acids: Synthesis and Incorporation into Peptides." Mini-Reviews in Medicinal Chemistry. Link

-

PubChem Compound Summary. (2024). "H-N-Me-D-Asn-OH (CID 13205023)."[5] National Center for Biotechnology Information. Link

Sources

Comparative Technical Analysis: H-N-Me-D-Asn-OH vs. L-Asparagine Derivatives

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

In the landscape of peptide drug discovery, the distinction between standard L-asparagine (L-Asn) derivatives and the specialized building block H-N-Me-D-Asn-OH (

While L-Asn is a fundamental proteinogenic residue essential for natural receptor recognition, it is plagued by synthetic instability (aspartimide formation) and rapid in vivo proteolysis. Conversely, H-N-Me-D-Asn-OH is a rational design tool. Its D-configuration confers resistance to proteolytic degradation, while the

Structural & Stereochemical Divergence

The core difference lies not merely in chirality but in the physicochemical consequences of

1.1 Molecular Architecture

-

L-Asparagine Derivatives (e.g., Fmoc-Asn(Trt)-OH):

-

Configuration: L (Natural).

-

Backbone: Secondary amide (after coupling), capable of hydrogen bonding (H-bond donor).

-

Side Chain: Primary amide (

). -

Liability: The side chain carbonyl is highly susceptible to nucleophilic attack by the backbone nitrogen of the next residue (

), leading to aspartimide formation.

-

-

H-N-Me-D-Asn-OH:

-

Configuration: D (Unnatural).

-

Backbone: Tertiary amide (after coupling), lacks an amide proton.

-

Sterics: The

-methyl group introduces significant steric bulk ( -

Advantage: The

-methylation eliminates a hydrogen bond donor, increasing lipophilicity and membrane permeability (bioavailability).

-

1.2 Comparative Physicochemical Data

| Feature | L-Asparagine (Standard) | H-N-Me-D-Asn-OH (Specialized) |

| Chirality | L ( | D ( |

| Backbone Amide | Secondary ( | Tertiary ( |

| Proteolytic Stability | Low (Substrate for proteases) | High (Resistant to enzymatic hydrolysis) |

| Solubility (Resin) | Prone to aggregation ( | "Beta-sheet breaker" (Improves solvation) |

| Coupling Kinetics | Fast (Standard) | Slow (Sterically hindered) |

| Oral Bioavailability | Negligible (<1%) | Enhanced (via reduced H-bonding) |

Synthetic Methodology: Challenges & Protocols

The synthesis of peptides containing these residues requires diametrically opposed strategies. L-Asn requires protection against side-reactions, while H-N-Me-D-Asn-OH requires activation to overcome steric hindrance.

2.1 The L-Asn Challenge: Aspartimide Formation

The most critical failure mode with L-Asn derivatives in Fmoc-SPPS is the base-catalyzed cyclization to aspartimide, followed by racemization and ring-opening to form

Mechanism:

-

Fmoc deprotection (Piperidine) removes the Fmoc group.[1]

-

The basic conditions deprotonate the backbone amide of the

residue. -

The nitrogen attacks the side-chain carbonyl of Asn.

Prevention Protocol (Self-Validating): To ensure integrity when using L-Asn in prone sequences (e.g., -Asn-Gly-), use the following modification:

-

Reagent: Add 0.1 M HOBt or 5% Formic Acid to the deprotection solution (20% Piperidine/DMF).

-

Rationale: The acid neutralizes the incipient amide anion without preventing Fmoc removal.

-

Alternative: Use backbone protection on the next residue (e.g., Hmb-Gly) to physically block the attack.

2.2 The N-Me-D-Asn Challenge: Steric Hindrance

Coupling onto the secondary amine of H-N-Me-D-Asn-OH is chemically difficult due to the steric clash of the methyl group. Standard DIC/HOBt protocols often fail, leading to deletion sequences.

High-Efficiency Coupling Protocol for N-Me-D-Asn: This protocol is designed to force the coupling of the next amino acid (Fmoc-AA-OH) onto the resin-bound ...-N(Me)-D-Asn-... terminus.

-

Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

-

Base: DIPEA (Diisopropylethylamine).[2]

-

Stoichiometry: 4 eq. Amino Acid : 4 eq.[3] HATU : 8 eq. DIPEA.

-

Procedure:

-

Monitoring: Standard Kaiser test will likely be false-negative (secondary amines don't react well). Use the Chloranil Test or p-Nitrophenyl Ester Test to verify coupling completion.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for selecting between these derivatives and the associated synthetic risks.

Figure 1: Decision matrix comparing synthetic pathways and risk mitigation strategies for L-Asn vs. N-Me-D-Asn.

Biological & Pharmacokinetic Implications[5][6][7][8][9]

The incorporation of H-N-Me-D-Asn-OH is often a "warhead" strategy to convert a hit peptide into a lead candidate.

4.1 Proteolytic Stability (The "D" Effect)

Endogenous proteases (trypsin, chymotrypsin, pepsin) are stereoselective for L-amino acids. Replacing L-Asn with D-Asn (and specifically N-Me-D-Asn) renders the peptide bond adjacent to this residue invisible to these enzymes. This significantly extends the plasma half-life (

4.2 Membrane Permeability (The "N-Me" Effect)

Peptides are generally poor oral drugs due to their size and hydrogen bonding potential.

-

Mechanism: Every amide bond (-CONH-) is a hydrogen bond donor. To cross a lipid membrane, these donors must be desolvated, which is energetically costly.

-

N-Methylation: Replacing the -NH- with -N(CH3)- removes a donor.

-

Impact: Studies on cyclosporine and other cyclic peptides show that strategic

-methylation (as provided by H-N-Me-D-Asn-OH) can increase oral bioavailability from <1% to >10% by facilitating passive transport.

4.3 Conformational Constraint

H-N-Me-D-Asn-OH acts as a conformational lock. The steric clash of the

-

Inducing

-turns (hairpin structures). -

Stabilizing the bioactive conformation of the peptide, thereby reducing the entropy penalty upon receptor binding.

Analytical Characterization

Distinguishing these derivatives in the final product is crucial for quality control.

| Method | L-Asn Peptide | H-N-Me-D-Asn Peptide |

| HPLC Retention | Generally elutes earlier (more polar). | Elutes later (more hydrophobic due to Methyl). |

| Mass Spectrometry | Standard Mass ( | Mass shift: |

| Fragmentation (MS/MS) | Standard | |

| Marfey's Analysis | Yields L-Asn derivative. | Yields D-Asn derivative (requires specific standards). |

References

-

Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

-

Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. Link

-

Mergler, M., et al. (2003).[1] Peptide Synthesis: Aspartimide formation and its prevention. Journal of Peptide Science. Link

-

PubChem. (2024).[6] H-N-Me-D-Asn-OH Compound Summary. National Library of Medicine. Link

-

Räder, A. F. B., et al. (2018). Improving Oral Bioavailability of Cyclic Peptides by N-Methylation. Bioorganic & Medicinal Chemistry. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. peptide.com [peptide.com]

- 3. H-Met-asn-OH | C9H17N3O4S | CID 6992579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. H-N-Me-D-Asn-OH | C5H10N2O3 | CID 13205023 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Efficient Coupling of H-N-Me-D-Asn-OH in Peptide Synthesis

Introduction: Overcoming the Challenges of N-Methyl-D-Asparagine Insertion

The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, increase membrane permeability, and modulate conformation.[1] H-N-Me-D-Asn-OH, an N-methylated derivative of D-asparagine, presents a unique and formidable set of challenges during solid-phase peptide synthesis (SPPS). Researchers must contend with:

-

Steric Hindrance: The N-methyl group significantly increases the steric bulk around the nitrogen nucleophile, slowing down the rate of amide bond formation.[2]

-

Epimerization: The D-configuration is susceptible to racemization under basic conditions commonly used during activation and coupling, compromising the chiral integrity of the final peptide.[3]

-

Side-Chain Reactions: The asparagine side-chain amide is prone to dehydration to form a β-cyanoalanine derivative, particularly during carbodiimide-mediated activation.[4]

-

Aspartimide Formation: Base-catalyzed intramolecular cyclization can occur, leading to the formation of a stable aspartimide intermediate. This can result in chain termination or rearrangement to form β-peptides, both of which are difficult to separate from the target sequence.[5][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection of optimal coupling reagents and protocols to efficiently incorporate H-N-Me-D-Asn-OH while minimizing common side reactions.

Recommended Coupling Reagents: Rationale and Mechanism

Standard coupling reagents are often inefficient for coupling sterically hindered N-methylated amino acids.[2] For the successful incorporation of H-N-Me-D-Asn-OH, high-reactivity uronium/aminium salt-based reagents are strongly recommended.

Primary Recommendation: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a premier coupling reagent renowned for its efficacy in difficult couplings.[2] Its high reactivity stems from the formation of a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction and effectively suppressing epimerization compared to HOBt-based reagents like HBTU.[2][7]

Alternative High-Performance Reagent: COMU

COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt with coupling efficiencies comparable to, and in some cases exceeding, HATU.[8][9] COMU incorporates OxymaPure as the leaving group, which offers several advantages:

-

Enhanced Safety: It is based on the non-explosive OxymaPure, providing a significantly better safety profile than the potentially explosive benzotriazole-based additives (HOBt/HOAt).[7][8]

-

High Reactivity: COMU exists in the more reactive uronium form, contributing to its high efficiency.[10]

-

Improved Solubility: It exhibits excellent solubility in a wide range of common SPPS solvents.[7][9]

The choice between HATU and COMU may depend on laboratory safety protocols and specific sequence difficulties, with both representing the state-of-the-art for this challenging coupling.

The Critical Role of the Base

The choice of base is as crucial as the coupling reagent itself, particularly for preventing epimerization.

-

Standard Base: N,N-Diisopropylethylamine (DIPEA) is commonly used. However, its strong basicity can increase the risk of epimerization of the activated amino acid.

-

Recommended Base for Epimerization-Prone Couplings: 2,4,6-Collidine is a weaker, more sterically hindered base. Its use is highly recommended for coupling H-N-Me-D-Asn-OH as it minimizes the proton abstraction from the chiral α-carbon, thereby significantly reducing the risk of racemization.

Experimental Protocols and Methodologies

The following protocols are designed for standard Fmoc-based solid-phase peptide synthesis (SPPS). All procedures should be performed in a dedicated peptide synthesis vessel under an inert atmosphere (N₂ or Ar).

General Workflow for H-N-Me-D-Asn-OH Coupling

Caption: General workflow for coupling H-N-Me-D-Asn-OH.

Protocol 1: Coupling using HATU and Collidine

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-N-Me-D-Asn(Trt)-OH (3.0 eq. relative to resin loading)

-

HATU (2.9 eq.)

-

2,4,6-Collidine (6.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Following standard procedures, deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x) to remove residual piperidine.

-

Activation Solution: In a separate, dry glass vessel, dissolve Fmoc-N-Me-D-Asn(Trt)-OH (3.0 eq.) and HATU (2.9 eq.) in anhydrous DMF.

-

Pre-activation: Add 2,4,6-Collidine (6.0 eq.) to the activation solution. Agitate the mixture for 1-2 minutes. A color change may be observed.

-

Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction Time: Allow the coupling to proceed for 2 to 4 hours at room temperature with gentle agitation. Reaction times may need to be extended for particularly difficult sequences.

-

Monitoring: Perform a Kaiser test (or TNBS test for secondary amines) on a small sample of resin beads to check for reaction completion (negative result indicates completion).

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next synthesis cycle.

-

Double Coupling (Optional): If the Kaiser test is positive or equivocal, a second coupling is recommended. Repeat steps 2-7 with fresh reagents.

Protocol 2: Coupling using COMU and Collidine

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-N-Me-D-Asn(Trt)-OH (3.0 eq. relative to resin loading)

-

COMU (2.9 eq.)

-

2,4,6-Collidine (6.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Perform N-terminal Fmoc deprotection and washing as described in Protocol 1, Step 1.

-

Activation Solution: In a separate, dry glass vessel, dissolve Fmoc-N-Me-D-Asn(Trt)-OH (3.0 eq.) and COMU (2.9 eq.) in anhydrous DMF.

-

Pre-activation: Add 2,4,6-Collidine (6.0 eq.) to the activation solution and agitate for 1-2 minutes.

-

Coupling Reaction: Immediately transfer the activated solution to the vessel containing the deprotected peptide-resin.

-

Reaction Time: Allow the coupling to proceed for 2 to 4 hours at room temperature.

-

Monitoring & Washing: Monitor the reaction and wash the resin as described in Protocol 1, Steps 6 and 7.

-

Double Coupling (Optional): If necessary, perform a second coupling as described in Protocol 1, Step 8.

Data Summary and Reagent Comparison

The following table provides a comparative overview of the recommended reagents for the coupling of H-N-Me-D-Asn-OH.

| Feature | HATU | COMU |

| Relative Reactivity | Very High[11] | Very High / Exceptional[7][11] |

| Epimerization Suppression | Excellent, due to OAt ester formation[2] | Excellent, based on OxymaPure[8][9] |

| Typical Coupling Time | 2 - 4 hours | 2 - 4 hours |

| Expected Yield | High | High to Very High |

| Safety Profile | HOAt additive is explosive[7][8] | Non-explosive, better safety profile[7][8] |

| By-product Removal | Standard | Water-soluble by-products, easy removal[12] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Coupling Efficiency (Positive Kaiser/TNBS Test) | - Insufficient reaction time due to high steric hindrance.- Inadequate resin solvation. | - Extend coupling time to overnight.- Perform a double coupling with fresh reagents.[11]- Consider using a more solvating solvent mixture like DMF/NMP. |

| Epimerization Detected (e.g., by chiral HPLC) | - Base is too strong (e.g., DIPEA).- Excessive pre-activation time. | - Switch from DIPEA to a weaker base like 2,4,6-Collidine.- Keep pre-activation time to a minimum (< 2 minutes).[1] |

| Dehydration of Asn Side-Chain (Mass spec shows -18 Da) | - Activation method promotes dehydration (more common with carbodiimides). | - Use of HATU or COMU significantly reduces this side reaction.- Ensure the use of a side-chain protecting group on Asparagine (e.g., Trityl, Trt).[13] |

| Aspartimide Formation (Mass spec shows -17 Da or rearrangement) | - Base-catalyzed cyclization during Fmoc deprotection or coupling. | - Use a side-chain protecting group (Trt).- Minimize exposure to strong bases; use of Collidine during coupling helps.[5] |

Mechanistic Visualization

The activation of the carboxylic acid by a uronium salt like HATU or COMU is the key step enabling the subsequent nucleophilic attack by the N-methyl amine.

Caption: Carboxylic acid activation by a uronium salt.

References

- BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.

- BenchChem. (2025). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- AAPPTEC. Coupling Reagents.

- Sieber, P., et al. (1990). Asparagine coupling in Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research.

- Llobet, A., et al. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.

- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

- Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research.

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.

- AAPPTec.

- Merck Millipore.

- Jadhav, Y. B., et al. (2022).

- El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science.

Sources

- 1. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotage.com [biotage.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bachem.com [bachem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. peptide.com [peptide.com]

Application Notes and Protocols: Fmoc Protection Strategies for H-N-Me-D-Asn-OH

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy for enhancing proteolytic stability, increasing cell permeability, and constraining peptide conformation. However, the synthesis of peptides containing these residues, particularly those with reactive side chains like N-methyl-D-asparagine (N-Me-D-Asn), presents significant synthetic challenges. This application note provides a comprehensive guide to the strategic use of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry for the protection and incorporation of H-N-Me-D-Asn-OH into synthetic peptides. We detail the rationale behind a dual protection strategy, provide a robust protocol for the synthesis of the key building block, Fmoc-N-Me-D-Asn(Trt)-OH, and outline optimized solid-phase peptide synthesis (SPPS) coupling and deprotection procedures.

The Synthetic Challenge: A Confluence of Steric Hindrance and Side-Chain Reactivity

The successful incorporation of N-Me-D-Asn into a peptide sequence using Fmoc-SPPS requires overcoming two primary obstacles:

-

Side-Chain Reactivity of Asparagine: The carboxamide side chain of asparagine is susceptible to several undesirable side reactions under standard SPPS conditions. During the activation of the C-terminus for coupling, the side-chain amide can undergo dehydration to form a β-cyanoalanine residue, a reaction often promoted by carbodiimide-based reagents.[1][2] Furthermore, the asparagine residue can be prone to base-catalyzed aspartimide formation, which can lead to racemization and the formation of difficult-to-separate β-aspartyl peptide impurities.[3][4][5]

-

Steric Hindrance of N-Methylated Residues: The presence of a methyl group on the α-amino nitrogen significantly increases steric bulk around the reaction center.[6] This steric hindrance dramatically slows the kinetics of peptide bond formation, often leading to incomplete or failed couplings when using standard activation methods.[6] This issue is particularly pronounced when coupling an amino acid onto the N-methylated residue.

These challenges necessitate a carefully designed protection and coupling strategy to ensure the fidelity and yield of the final peptide.

The Solution: A Dual Protection Strategy with Trityl Side-Chain Protection

To address the dual challenges of asparagine chemistry, we advocate for a dual protection strategy centered on the use of Fmoc-N-Me-D-Asn(Trt)-OH .

-

Fmoc Group (Nα-protection): The base-labile Fmoc group serves as the temporary protecting group for the N-methylated α-amine, ensuring orthogonality with the acid-labile side-chain and resin-linker protecting groups.[7]

-

Trityl (Trt) Group (Side-Chain Protection): The acid-labile trityl (Trt) group is the preferred choice for protecting the asparagine side-chain amide in Fmoc chemistry.[1][8] The bulky Trt group effectively prevents the dehydration of the side-chain amide to a nitrile during activation.[8] It also significantly improves the solubility of the Fmoc-amino acid derivative in common SPPS solvents like N,N-dimethylformamide (DMF), which is a notable issue with unprotected Fmoc-Asn-OH.[1][8]

This combination provides a chemically robust building block optimized for successful incorporation into complex peptide sequences.

Synthesis Protocol: Preparation of Fmoc-N-Me-D-Asn(Trt)-OH

While commercially available, the synthesis of this specialized building block can be achieved in-house. The following protocol is based on the well-established Biron-Kessler method for N-methylation, which utilizes a temporary 2-nitrobenzenesulfonyl (o-NBS) protecting group.[9][10]

Caption: Workflow for the synthesis of the target building block.

Materials:

-

H-D-Asn(Trt)-OH

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Dioxane, Water

-

Piperidine, N,N-Dimethylformamide (DMF)

-

2-nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

2,4,6-Collidine

-

Dimethyl sulfate (DMS)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

2-Mercaptoethanol

-

Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

-

1M Hydrochloric Acid (HCl), Saturated Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Initial Fmoc Protection: a. Dissolve H-D-Asn(Trt)-OH (1 eq) in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃. b. Add Fmoc-OSu (1.1 eq) portion-wise while stirring vigorously at room temperature. c. Monitor the reaction by TLC. Upon completion (typically 2-4 hours), acidify the mixture to pH ~2 with 1M HCl. d. Extract the product with EtOAc. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate in vacuo to yield Fmoc-D-Asn(Trt)-OH.

-

Fmoc Deprotection: a. Dissolve the product from Step 1 in DMF. b. Add piperidine to a final concentration of 20% (v/v). c. Stir at room temperature for 30 minutes. d. Concentrate the solution in vacuo and co-evaporate with toluene to remove residual piperidine, yielding H-D-Asn(Trt)-OH.

-

o-NBS Protection: a. Dissolve the deprotected amino acid from Step 2 in anhydrous DMF. b. Cool the solution to 0°C and add 2,4,6-collidine (2.5 eq). c. Add o-NBS-Cl (1.2 eq) portion-wise, maintaining the temperature at 0°C. d. Allow the reaction to warm to room temperature and stir for 2-3 hours. e. Dilute with EtOAc and wash with 1M HCl, water, and brine. Dry the organic layer over MgSO₄ and concentrate to yield o-NBS-D-Asn(Trt)-OH.

-

N-Methylation: a. Dissolve the o-NBS protected product from Step 3 in anhydrous DMF. b. Cool to 0°C and add DBU (1.5 eq). c. Add dimethyl sulfate (1.5 eq) dropwise. d. Stir at 0°C for 15-20 minutes. The reaction is typically rapid. e. Quench the reaction with aqueous ammonium chloride. f. Extract with EtOAc, wash with water and brine, dry over MgSO₄, and concentrate to yield o-NBS-N-Me-D-Asn(Trt)-OH.

-

o-NBS Deprotection: a. Dissolve the N-methylated product from Step 4 in anhydrous DMF. b. Add 2-mercaptoethanol (10 eq). c. Add DBU (5 eq) and stir at room temperature for 30-60 minutes. d. Monitor by TLC. Upon completion, dilute with EtOAc, wash with 1M HCl, water, and brine. Dry and concentrate to yield H-N-Me-D-Asn(Trt)-OH.

-

Final Fmoc Protection: a. Repeat the procedure from Step 1, using H-N-Me-D-Asn(Trt)-OH as the starting material. b. This will yield the final product, Fmoc-N-Me-D-Asn(Trt)-OH , which can be purified by column chromatography if necessary.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-N-Me-D-Asn(Trt)-OH requires optimized coupling conditions to overcome steric hindrance.

Caption: Optimized SPPS workflow for hindered amino acids.

Recommended Coupling Reagents

Standard carbodiimide reagents like DIC are often insufficient for coupling sterically hindered N-methylated amino acids. More potent uronium/aminium or phosphonium salt reagents are required.[11][12][13]

| Coupling Reagent | Class | Key Advantages |

| HATU | Uronium/Aminium | Highly reactive, effective for hindered couplings, low racemization.[11][12] |

| HCTU | Uronium/Aminium | Similar to HATU, often more cost-effective. |

| COMU | Uronium/Aminium | High solubility and reactivity, safer byproducts than HOBt/HOAt-based reagents.[12] |

| PyBOP | Phosphonium | Strong activating agent, particularly effective for N-methylated residues.[13] |

| PyAOP | Phosphonium | Highly reactive and stable, suitable for very difficult couplings.[11] |

Detailed Coupling Protocol

-

Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

Activation and Coupling: a. In a separate vessel, dissolve Fmoc-N-Me-D-Asn(Trt)-OH (4 eq), HATU (3.9 eq), and N,N-Diisopropylethylamine (DIEA) (8 eq) in DMF. b. Allow the mixture to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Allow the coupling reaction to proceed for 2-4 hours at room temperature. Gentle agitation is recommended.

-

Washing: Wash the resin thoroughly with DMF (3-5 times).

-

Monitoring: Perform a qualitative test (e.g., bromophenol blue test) to confirm the absence of free secondary amines. The ninhydrin test is not reliable for N-methylated amino acids. If the test is positive (blue/green), a second coupling (recoupling) is necessary.

-

Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.

Final Cleavage and Deprotection

After peptide assembly is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

-

Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for Trt removal is TFA/TIS/H₂O (95:2.5:2.5) . Triisopropylsilane (TIS) is a critical scavenger to trap the released trityl cations and prevent reattachment or side reactions with sensitive residues like tryptophan.[14]

-

Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Peptide Precipitation and Isolation: a. Filter the resin and collect the TFA solution. b. Concentrate the TFA solution slightly under a stream of nitrogen. c. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether. d. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times. e. Dry the crude peptide under vacuum. The peptide can then be purified by preparative HPLC.

References

- Barlos, K., & Gatos, D. (2012). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

- Carpino, L. A., El-Faham, A., & Albericio, F. (1994). Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents. Tetrahedron Letters, 35(15), 2279-2282.

- Packman, L. C. (1994). Aspartimide formation in solid-phase peptide synthesis. Peptide Research, 7(3), 134-139.

- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry–A European Journal, 15(37), 9394-9403.

- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266.

- Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205-208.

- Gausepohl, H., Kraft, M., & Frank, R. W. (1989). Side-reactions in solid-phase peptide synthesis. In Peptides 1988 (pp. 219-221). De Gruyter.

- Biron, E., & Kessler, H. (2005). A general and efficient method for the synthesis of N-methylated amino acids from their Fmoc-protected parent compounds. The Journal of organic chemistry, 70(13), 5183–5189.

- Angell, Y. M., Garcia-Echeverria, C., & Rich, D. H. (1996). A new and efficient method for the solid phase synthesis of N-methyl amino acids. Tetrahedron Letters, 37(44), 7971-7974.

- Sieber, P. (1987). A new acid-labile anchor group for the solid-phase synthesis of C-terminal peptide amides by the Fmoc method. Tetrahedron letters, 28(19), 2107-2110.

- Mergler, M., Dick, F., Sax, B., Stähelin, C., & Vorherr, T. (2003). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of peptide science, 9(1), 36-46.

-

EMD Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

-

AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.

- Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society, 119(9), 2301-2302.

-

Peptides International. (n.d.). Fmoc-Asn(Trt)-OH [132388-59-1]. Retrieved from [Link]

- Vertex Pharmaceuticals. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from a relevant internal or public technical note.

- Luxembourg Bio Technologies. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int J Pept Res Ther, 20, 53–69.

- ChemRxiv. (2021). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Preprint.

-

Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 12. bachem.com [bachem.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]

- 16. merckmillipore.com [merckmillipore.com]

Application Note & Protocol: Strategic Incorporation of Nα-methyl-D-asparagine (H-N-Me-D-Asn-OH) into Cyclic Peptides

Introduction: The Strategic Value of Modified Cyclic Peptides

Cyclic peptides occupy a unique and promising chemical space between small molecules and large biologics, combining the high target affinity and specificity of the latter with some of the manufacturing and stability advantages of the former.[1][2][3] Their constrained conformation reduces the entropic penalty upon binding to a target, often leading to enhanced potency and selectivity.[2][4] Furthermore, cyclization inherently protects against exonuclease degradation, significantly improving metabolic stability compared to their linear counterparts.[1][5]

To further enhance their therapeutic potential, chemical modifications are strategically employed. This guide focuses on the incorporation of a non-canonical amino acid, H-N-Me-D-Asn-OH , which combines two powerful modifications:

-

Nα-methylation: The substitution of the backbone amide proton with a methyl group is a key strategy to improve pharmacokinetic properties.[6][7] This modification can increase resistance to protease cleavage, enhance membrane permeability by reducing the hydrogen bond donor count, and lock in specific bioactive conformations.[8][9][10]

-

D-amino acid configuration: The use of a D-enantiomer instead of the natural L-form provides profound resistance to proteolysis. Moreover, D-amino acids can act as "turn-inducers," pre-organizing the linear peptide backbone into a conformation that is favorable for efficient cyclization.[11][12]

The specific incorporation of H-N-Me-D-Asn-OH, therefore, aims to create cyclic peptides with a superior profile of stability, permeability, and conformational rigidity, making them highly attractive candidates for drug discovery and development.[1][5][13] This document provides a comprehensive protocol and the underlying scientific rationale for synthesizing, cyclizing, and characterizing these advanced macromolecules.

Core Challenges and Strategic Considerations

The synthesis of peptides containing N-methylated residues is notoriously challenging and requires careful planning to mitigate potential side reactions and low yields.

-

Steric Hindrance: The primary obstacle is the steric bulk of the N-methyl group on the secondary amine. This significantly retards the coupling efficiency of the subsequent amino acid.[8][9][14] Standard coupling reagents are often insufficient, necessitating the use of more potent activators and, occasionally, elevated temperatures or microwave assistance.[3][15]

-

Racemization and Side Reactions: Aggressive coupling conditions required to overcome steric hindrance can increase the risk of epimerization, particularly at the C-terminal residue during cyclization.[16][17] Additionally, the presence of consecutive N-methylated residues can lead to side reactions like peptide fragmentation during final acid cleavage.[15]

-

Asparagine Side-Chain Protection: The primary amide in the asparagine side chain can undergo dehydration to a nitrile during the activation of the C-terminal carboxyl group. This must be prevented by using a suitable protecting group, such as Trityl (Trt), which is labile to the final acidolysis step.[18]

-

Cyclization Efficiency: The head-to-tail cyclization step is a critical, often low-yielding, process.[11][17] It is an intramolecular reaction that must compete with intermolecular polymerization. The success of cyclization is highly dependent on the peptide sequence, the pre-cyclization conformation, and the reaction conditions.[19][20]

Overall Experimental Workflow

The synthesis and cyclization process follows a multi-stage workflow, beginning with the assembly of the linear peptide on a solid support and culminating in the purification and analysis of the final cyclic product.

Figure 1: Workflow for N-methylated cyclic peptide synthesis.

Detailed Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

This protocol details the assembly of the linear peptide on a 2-chlorotrityl chloride (2-CTC) resin using Fmoc chemistry. This resin is chosen for its hyper-acid sensitivity, which allows the fully protected peptide to be cleaved while leaving acid-labile side-chain protecting groups intact.[16][21]

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-protected L-amino acids

-

Fmoc-N-Me-D-Asn(Trt)-OH

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

-

Reagents:

Procedure:

-

Resin Swelling & First Amino Acid Loading:

-

Swell 1.0 g of 2-CTC resin in DCM for 30 minutes in a reaction vessel.

-

Drain the DCM. Dissolve 2.0 equivalents (relative to resin capacity) of the first Fmoc-amino acid in DCM. Add 4.0 equivalents of DIPEA.

-

Add the amino acid solution to the resin and agitate for 2 hours.

-

To cap any unreacted sites, add methanol (0.8 mL per gram of resin) and agitate for 30 minutes.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Standard Elongation Cycle (for non-N-methylated residues):

-

Fmoc Deprotection: Add 20% piperidine/DMF to the resin and agitate for 5 minutes. Drain and repeat for another 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5x).

-

Coupling:

-

In a separate vial, pre-activate 4.0 eq of the next Fmoc-amino acid with 3.9 eq of HCTU and 8.0 eq of DIPEA in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

-

Monitor coupling completion with a Kaiser test. If incomplete, repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3x).

-

Repeat this cycle for each amino acid in the linear sequence.

-

-

Incorporation of Fmoc-N-Me-D-Asn(Trt)-OH:

-

Follow the standard Fmoc deprotection and washing steps as described above.

-

Coupling:

-